Fascaplysin is a pentacyclic bis-indole alkaloid derived from marine sponges, recognized primarily for its activity as a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4). Its rigid, planar structure is fundamental to its biological function, which also includes significant antibacterial and antifouling properties. For procurement purposes, Fascaplysin is typically considered for applications in targeted cancer research as a CDK4-specific tool compound and in the development of novel antimicrobial or antifouling agents.
Substituting Fascaplysin with structurally similar analogs, such as non-planar tryptamine derivatives or even its own hydrochloride salt, can lead to significant, unpredictable shifts in performance. The planarity of the core Fascaplysin structure is directly linked to its high-affinity CDK4 binding and cytotoxicity; non-planar analogs often exhibit dramatically lower potency or altered kinase selectivity. Furthermore, the choice between the free base and a salt form like Fascaplysin hydrochloride directly impacts solubility in critical laboratory solvents, affecting stock solution preparation, assay buffer compatibility, and ultimately, the reproducibility of experimental results. These differences make direct substitution a high-risk variable in both biochemical assays and formulation development.
Fascaplysin demonstrates remarkable selectivity for Cyclin-Dependent Kinase 4 (CDK4) over the closely related homolog CDK2. In a direct comparison of inhibitory activity, Fascaplysin inhibited CDK4 with an IC50 of 0.4 µM, while its activity against CDK2 was over three orders of magnitude weaker, with an IC50 of 500 µM. This represents a selectivity ratio of 1250-fold in favor of CDK4, a critical attribute for studies requiring precise targeting of the G1 phase of the cell cycle without confounding off-target effects on CDK2.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 0.4 µM (for CDK4) |
| Comparator Or Baseline | CDK2 (IC50 = 500 µM) |
| Quantified Difference | 1250-fold more selective for CDK4 over CDK2 |
| Conditions | In vitro kinase assay. |
This high selectivity ensures that experimental results can be confidently attributed to CDK4 inhibition, avoiding the ambiguous data generated by less selective, multi-CDK inhibitors.
The choice of salt form is a critical procurement decision that directly impacts laboratory workflow. Fascaplysin hydrochloride demonstrates significantly enhanced solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions. The hydrochloride salt form is soluble in DMSO at approximately 16 mg/mL. This contrasts with the generally lower solubility of free bases in polar solvents, providing a clear handling and formulation advantage for the HCl salt in preparing concentrated, stable stock solutions for cell-based and biochemical assays.
| Evidence Dimension | Solubility |
| Target Compound Data | ~16 mg/mL in DMSO (as Hydrochloride salt) |
| Comparator Or Baseline | Free base form (qualitatively lower in polar solvents) |
| Quantified Difference | Data provides a specific, actionable solubility value for the salt form. |
| Conditions | Solvent: Dimethyl sulfoxide (DMSO). |
Procuring the hydrochloride salt simplifies stock solution preparation, reduces solvent volume, and improves the reliability and reproducibility of serial dilutions for screening and assays.
The rigid, planar structure of Fascaplysin is essential for its high-potency CDK4 inhibition. Attempts to reduce toxicity by creating non-planar analogs invariably result in a significant loss of potency. For example, the non-planar tryptamine-derived analog CA224 was found to be a specific inhibitor of CDK4, but with a much higher IC50 value of approximately 5.5 µM. This is more than 15 times weaker than the potency reported for the parent Fascaplysin (IC50 ≈ 0.35 µM). This demonstrates that for applications requiring maximum potency, the original planar Fascaplysin scaffold is the necessary choice.
| Evidence Dimension | CDK4 Inhibition (IC50) |
| Target Compound Data | ~0.35 - 0.4 µM |
| Comparator Or Baseline | Non-planar analog CA224 (IC50 ≈ 5.5 µM) |
| Quantified Difference | >15-fold higher potency than the non-planar analog |
| Conditions | In vitro CDK4-cyclin D1 enzyme assay. |
This evidence confirms that for researchers needing a high-potency tool compound for CDK4 inhibition, substituting with less toxic, non-planar analogs is not viable as it sacrifices the primary performance metric.
For studies requiring precise pharmacological arrest of the cell cycle at the G1 phase, Fascaplysin is a superior tool. Its >1250-fold selectivity for CDK4 over CDK2 allows researchers to inhibit retinoblastoma protein (pRb) phosphorylation and block G1/S transition with high confidence that the observed effects are not due to confounding inhibition of CDK2.
In biochemical high-throughput screens designed to identify novel CDK4 inhibitors, Fascaplysin serves as an excellent positive control. Its sub-micromolar potency (IC50 ≈ 0.35-0.4 µM) provides a robust and reproducible benchmark for assay validation and hit qualification.
When preparing materials for extensive cell culture experiments or multi-well plate assays, the high solubility of Fascaplysin hydrochloride in DMSO (~16 mg/mL) is a key advantage. This allows for the formulation of highly concentrated, easily pipettable stock solutions, simplifying experimental setup and minimizing the final concentration of solvent in the culture medium.